![molecular formula C28H31ClNO3PPd B580665 Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium CAS No. 1350851-22-7](/img/no-structure.png)
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) is a complex compound with the empirical formula C28H31ClNO3PPd. It has a molecular weight of 602.40 . This compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving a palladium atom coordinated to a chloro group, an aminobiphenyl group, and a 1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane group . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 202-208 °C (decomposition) . More detailed physical and chemical properties would require experimental determination or computational prediction.Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential uses in catalysis, particularly in the context of coupling reactions. Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium involves the reaction of (1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane) with 2-aminobiphenyl, followed by the addition of palladium chloride to form the final product.", "Starting Materials": [ "(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)", "2-aminobiphenyl", "palladium chloride" ], "Reaction": [ "Step 1: Dissolve (1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane) and 2-aminobiphenyl in a suitable solvent such as ethanol or methanol.", "Step 2: Heat the solution to reflux for several hours to allow the reaction to occur.", "Step 3: After the reaction is complete, cool the solution and filter off any precipitate.", "Step 4: Add palladium chloride to the filtrate and stir the mixture for several hours.", "Step 5: Collect the resulting precipitate by filtration and wash with a suitable solvent such as diethyl ether or chloroform.", "Step 6: Dry the product under vacuum to obtain Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium." ] } | |
CAS-Nummer |
1350851-22-7 |
Molekularformel |
C28H31ClNO3PPd |
Molekulargewicht |
602.404 |
InChI |
InChI=1S/C16H21O3P.C12H10N.ClH.Pd/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1/t13-,14-,15+,16+;;;/m1.../s1 |
InChI-Schlüssel |
LBWYSYBTEYEFAZ-DWIQEYIDSA-M |
SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Synonyme |
Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



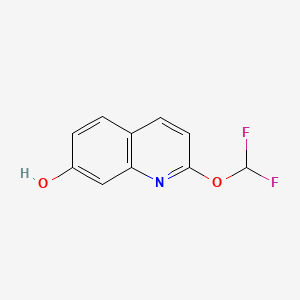

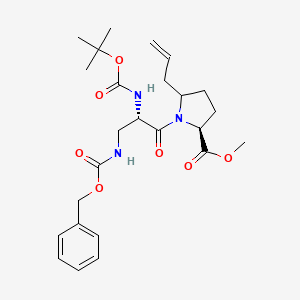

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)
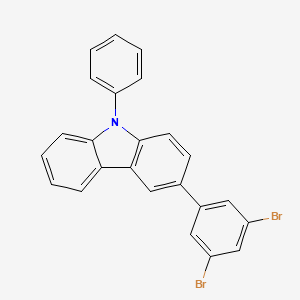
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)

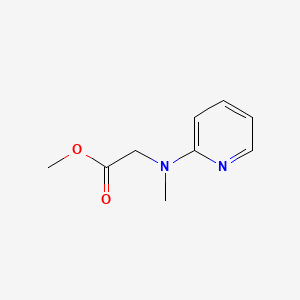
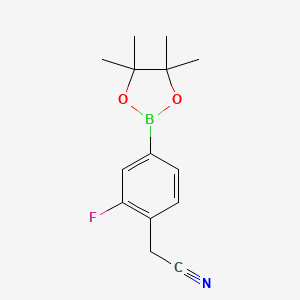

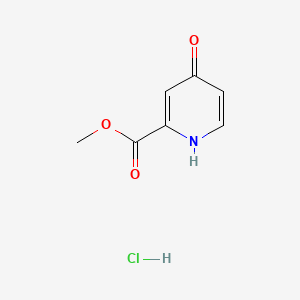
![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)
